molecular formula C3H5N5O B15208837 3,5-Diamino-4H-pyrazol-4-one oxime

3,5-Diamino-4H-pyrazol-4-one oxime

Cat. No.: B15208837
M. Wt: 127.11 g/mol
InChI Key: UXYQMXTVMIBLLV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-4H-pyrazol-4-one oxime typically involves the reaction of hydrazine derivatives with suitable precursors under controlled conditions. One common method includes the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of advanced analytical techniques, such as infrared spectroscopy and mass spectrometry, ensures the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-4H-pyrazol-4-one oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of amino and oxime groups, which can participate in different chemical transformations .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in halogenated pyrazole compounds .

Mechanism of Action

The mechanism of action of 3,5-diamino-4H-pyrazol-4-one oxime involves its interaction with molecular targets through hydrogen bonding and π–π stacking interactions. These interactions are facilitated by the amino and oxime groups, which can form strong bonds with various substrates. The compound’s ability to participate in non-covalent interactions makes it effective in stabilizing energetic materials and enhancing their performance .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trinitrotoluene (TNT)
  • 1,3,5-Trinitro-1,3,5-triazine (RDX)
  • Hexanitrohexaazaisowurtzitane (CL-20)

Comparison

Compared to these well-known energetic materials, 3,5-diamino-4H-pyrazol-4-one oxime offers several unique advantages. It has higher thermal stability and lower sensitivity to mechanical and thermal stimuli, making it a safer alternative for various applications. Additionally, its nitrogen-rich structure provides a higher energy density, which is beneficial for the design and synthesis of novel energetic materials .

Properties

Molecular Formula

C3H5N5O

Molecular Weight

127.11 g/mol

IUPAC Name

4-nitroso-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C3H5N5O/c4-2-1(8-9)3(5)7-6-2/h(H5,4,5,6,7)

InChI Key

UXYQMXTVMIBLLV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NN=C1N)N)N=O

Origin of Product

United States

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